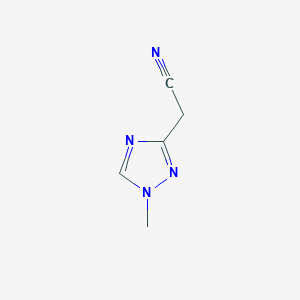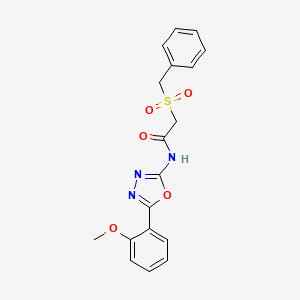![molecular formula C18H23FN2O3 B3015589 1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone CAS No. 478079-93-5](/img/structure/B3015589.png)
1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, related to the query compound, are used as building blocks in the pharmaceutical industry and drug research. Their synthesis involves starting materials known as active pharmaceutical ingredients and shows potential in antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Spectroscopic Characterization and Cytotoxic Studies
- Synthesis of compounds like 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, which bear resemblance to the query compound, involves characterizing them using IR, NMR, and MS studies. The compounds show potential in cytotoxic studies, indicating relevance in pharmacokinetics and biological applications (Govindhan et al., 2017).
Reactions and Synthesis of 1,2,5-Thiadiazoles
- The reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride, forming 1,2,5-thiadiazoles, demonstrate the versatility of similar compounds in synthesizing novel chemical entities (Yoon, Cho, & Kim, 1998).
Synthesis and Antimicrobial Evaluation of Oxadiazoles
- Compounds such as 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, related to the query compound, have been synthesized and evaluated for anti-bacterial and anti-fungal activities, showing significant potential in antimicrobial applications (Fuloria et al., 2009).
Polymerization Under High Pressure and Shear Deformation
- Research on the stable iminoxyl radicals like 2,2,6,6-tetramethyl-1-oxyl-4-piperidyl esters, which are chemically related, shows their polymerization under high pressure and shear deformation. Such studies contribute to understanding the stability and reactivity of these compounds under different physical conditions (Zhulin et al., 1977).
Synthesis and Analytical Applications of Spirosteroidalthiazolidinone Derivatives
- The synthesis of fluorine-substituted spirosteroidalthiazolidinone derivatives demonstrates the wide range of chemical modifications and applications possible with compounds structurally similar to the query compound. These derivatives have been used in analytical applications and antimicrobial screenings (Makki et al., 2016).
Cytotoxic Evaluation of Novel Ethanone Derivatives
- Novel derivatives of 1, 3, 4-oxadiazole compounds have been synthesized and characterized, showing good cytotoxicity on certain carcinoma cell lines. This indicates the potential of related compounds in cancer research and therapy (Adimule et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-12(22)21-17(2,3)10-15(11-18(21,4)5)20-24-16(23)13-6-8-14(19)9-7-13/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLEBKNWFIFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NOC(=O)C2=CC=C(C=C2)F)CC1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)


![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)




![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(o-tolyl)urea](/img/structure/B3015529.png)
